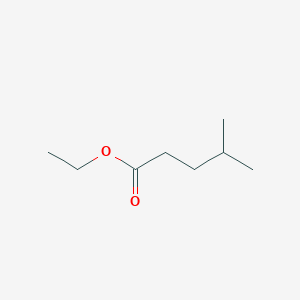

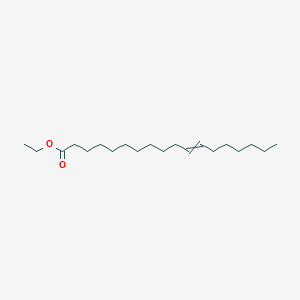

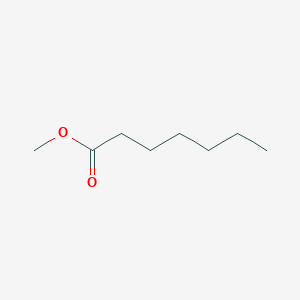

![molecular formula C12H21NO3 B153180 叔丁基2-氧杂-7-氮杂螺[3.5]壬烷-7-羧酸酯 CAS No. 240401-27-8](/img/structure/B153180.png)

叔丁基2-氧杂-7-氮杂螺[3.5]壬烷-7-羧酸酯

描述

The compound "tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate" is a spirocyclic compound, which is a class of organic compounds characterized by their unique structures that include two or more rings that share a single atom. The spirocyclic structure is known for its rigidity and can be used to mimic the three-dimensional structure of biologically active molecules, making them of interest in drug discovery and development.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been described in the literature. For instance, an efficient synthesis route for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been developed, which provides a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems . Similarly, the synthesis of 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid has been reported, showcasing the potential for creating constrained peptidomimetics .

Molecular Structure Analysis

Spirocyclic compounds often exhibit interesting molecular structures due to their rigid frameworks. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows mirror symmetry with a hexahydropyrimidine ring adopting a chair conformation . The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in related spirocyclic stereoisomers has been conducted, providing insights into the structural characteristics of these compounds .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions due to their functional groups and reactive centers. For example, tert-butyl hydroperoxide and tetrabutylammonium iodide-promoted free radical cyclization has been used to generate azaspirocyclohexadienones from α-imino-N-arylamides and α-azido-N-arylamides . Additionally, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal has been explored, leading to the formation of isomeric condensation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystal structures of spirocyclic enantiomers have been determined by X-ray diffraction, revealing the stabilization of the structures by C-H...O hydrogen bonds . NMR spectroscopy has been applied to assign the absolute configuration of related spirocyclic compounds, which is crucial for understanding their stereochemistry and potential biological activity . The oxidative cascade reaction through alkenyl peroxide radical intermediates has been used to access azaspiro[4.5]trienones, demonstrating the reactivity of these compounds under acidic conditions .

科学研究应用

在冷等离子体反应器中通过添加氢气分解叔丁基甲醚

本研究提供了使用射频 (RF) 等离子体反应器分解甲基叔丁基醚 (MTBE) 等空气有毒物质的见解。它介绍了 RF 等离子体反应器在分解和将 MTBE 转化成危害较小物质中的应用,证明了该方法在环境修复中的可行性。该研究重点关注 MTBE 的分解效率以及 MTBE 向甲烷、乙烯、乙炔、异丁烷和异丁烯等化合物的转化,突出了等离子体技术在处理 MTBE 污染中的潜力 (谢氏等人,2011).

环境行为和归宿

甲基叔丁基醚环境行为和归宿综述

本综述探讨了 MTBE 的环境行为和归宿,重点关注其在水中的溶解性、对地下固体的弱吸附性、对地下水中生物降解的抵抗性以及大气半衰期。它讨论了 MTBE 在环境中的迁移率和持久性,全面了解其分布及其对水质的潜在影响 (Squillace 等人,1997).

生物分离和纯化中的应用

三相分配作为应用于非色谱生物分离过程的优雅而通用的平台

本综述重点介绍了三相分配 (TPP) 作为分离和纯化生物活性分子的创新方法。该研究解释了 TPP 的机制、其在加工蛋白质、酶、植物油、多糖和其他小分子有机化合物中的应用,证明了 TPP 作为生物分离技术的通用性和效率 (颜氏等人,2018).

用于环境修复的吸附

环境中甲基叔丁基醚吸附研究

本综述汇编了各种关于使用活性炭、矿物、树脂和复合材料等不同吸附剂吸附 MTBE(一种常见的水污染物)的研究。它对这些材料对 MTBE 的吸附能力和亲和力进行了批判性评估,提供了对从水源中去除 MTBE 的潜在策略的见解 (Vakili 等人,2017).

属性

IUPAC Name |

tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-12(5-7-13)8-15-9-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHPBSHIEPPQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620724 | |

| Record name | tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |

CAS RN |

240401-27-8 | |

| Record name | 1,1-Dimethylethyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240401-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Boc-2-oxa-7-azaspiro[3.5]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

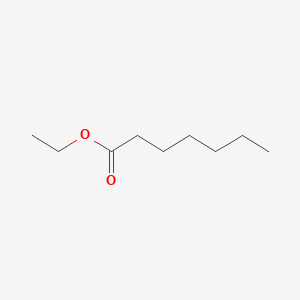

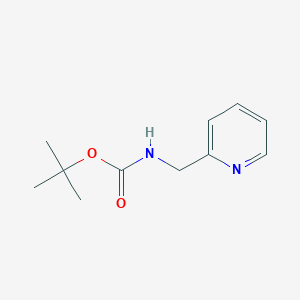

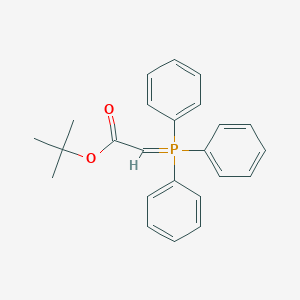

![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)

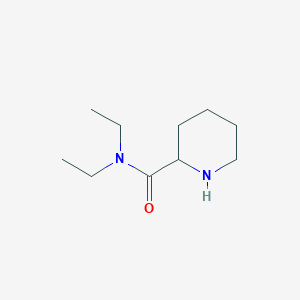

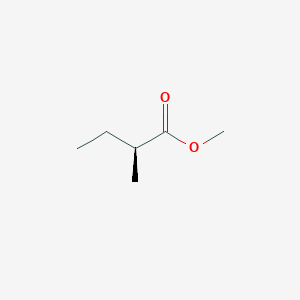

![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)